N-(4-methoxybenzyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring and a thiadiazine ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C20H21N5O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H21N5O2S/c1-13-22-23-20-25(13)24-17(15-6-4-3-5-7-15)18(28-20)19(26)21-12-14-8-10-16(27-2)11-9-14/h3-11,17-18,24H,12H2,1-2H3,(H,21,26) |
InChI Key |
DCZGLJTXPWMBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NCC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclocondensation of appropriate triazole and thiadiazine precursors. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-methoxybenzyl chloride under reflux conditions in the presence of a base such as potassium carbonate . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired triazolothiadiazine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, which can be further explored for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects . Additionally, it can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique structural features, which confer enhanced biological activity and selectivity. The presence of the methoxyphenyl and phenyl groups contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a promising candidate for drug development .
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